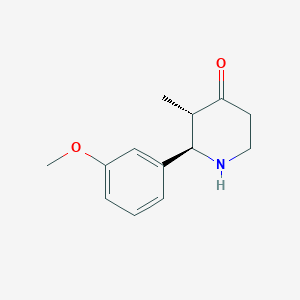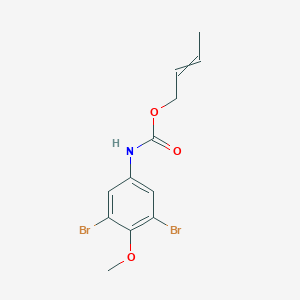
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl and trifluoropropyl groups attached to a benzene ring. The incorporation of fluorine atoms enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylation reactions. These reactions introduce trifluoromethyl groups into the aromatic ring using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and copper catalysts . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can optimize the production efficiency and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.
Substitution: Introduction of halogen atoms or other electrophiles into the benzene ring.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene finds applications in various fields:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in designing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoropropyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling cascades, leading to desired biological effects .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene
- 1,3,5-tris(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene is unique due to the specific arrangement of trifluoromethyl and trifluoropropyl groups on the benzene ring. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity and chemical stability, compared to other similar compounds .
Propiedades
Número CAS |
80620-90-2 |
|---|---|
Fórmula molecular |
C16H14F12 |
Peso molecular |
434.26 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C16H14F12/c17-13(18,19)6-3-9-1-2-12(16(26,27)28)11(5-8-15(23,24)25)10(9)4-7-14(20,21)22/h1-2H,3-8H2 |
Clave InChI |
SPXIVMSQSADHRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)





![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)




